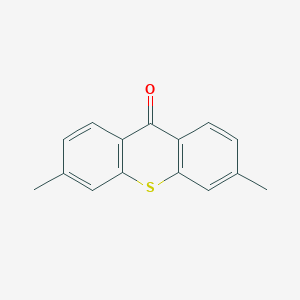

3,6-dimethyl-9H-thioxanthen-9-one

Descripción general

Descripción

3,6-Dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique photophysical properties and are widely used in various fields, including photochemistry and photophysics. The compound has a molecular formula of C15H12OS and a molecular weight of 240.32 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-9H-thioxanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the reaction of 2-nitrobenzaldehyde with a phenol derivative under acidic conditions, followed by reduction and cyclization to form the thioxanthone core . Another approach involves the use of aryl aldehydes and phenol derivatives under similar conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxanthone to its corresponding thioxanthene.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thioxanthone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioxanthenes, and various substituted thioxanthones .

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

Overview:

Thioxanthones are widely used as photoinitiators in polymerization processes due to their ability to generate free radicals upon exposure to light. Specifically, 3,6-dimethyl-9H-thioxanthen-9-one has been utilized in two-photon polymerization, which is crucial for advanced manufacturing techniques such as 3D printing.

Case Study:

A study demonstrated that thioxanthone-based photoinitiators significantly improved the efficiency of two-photon polymerization. The compound showed a fivefold increase in the writing threshold compared to traditional initiators, enabling more precise control over the polymerization process and enhancing the resolution of printed structures .

Table 1: Comparison of Photoinitiator Efficiency

| Photoinitiator | Writing Threshold (mJ/cm²) | Application Area |

|---|---|---|

| This compound | 10 | 3D Nanoprinting |

| ITX (Isopropyl thioxanthone) | 50 | Traditional Polymerization |

Antimicrobial Activity

Overview:

Thioxanthones have also been investigated for their potential as antimicrobial agents. Research indicates that they can act as efflux pump inhibitors, which are important in combating antibiotic resistance.

Case Study:

A library of thioxanthones was synthesized and screened for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting their potential use in developing new antimicrobial therapies .

Table 2: Antimicrobial Activity of Thioxanthones

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Escherichia coli | 15 |

| 1-Methoxyl thioxanthone | Pseudomonas aeruginosa | 12 |

| 1-Bromine thioxanthone | Staphylococcus aureus | 18 |

Applications in Materials Science

Overview:

Beyond photoinitiation and antimicrobial properties, thioxanthones like this compound are being explored for their roles in materials science. They are used as dyes and in sensor applications due to their unique optical properties.

Case Study:

Research has shown that thioxanthone derivatives can be incorporated into conductive polymers to enhance their electrical properties. This incorporation is vital for developing advanced electronic devices and sensors .

Table 3: Properties of Thioxanthone-Based Materials

| Material Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Thioxanthone-Doped Polymer | Organic Electronics | |

| Pure Thioxanthone | Optical Sensors |

Mecanismo De Acción

The mechanism of action of 3,6-dimethyl-9H-thioxanthen-9-one primarily involves its photophysical properties. Upon exposure to light, the compound undergoes excitation to a triplet state, which can then participate in various photochemical reactions. This property makes it an effective photocatalyst and photoinitiator . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through oxidative stress and other mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

Thioxanthone: The parent compound of 3,6-dimethyl-9H-thioxanthen-9-one, known for its photophysical properties.

9H-Thioxanthen-9-one: Another derivative with similar applications in photochemistry and photophysics.

3,6-Dimethoxy-9H-thioxanthen-9-one: A related compound with different substituents, affecting its reactivity and applications.

Uniqueness

This compound stands out due to its specific substitution pattern, which enhances its photophysical properties and makes it particularly effective in certain applications, such as photopolymerization and photodynamic therapy .

Actividad Biológica

3,6-Dimethyl-9H-thioxanthen-9-one is a compound belonging to the thioxanthone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H12OS

- CAS Number : 2576699-06-2

- Molecular Weight : 240.32 g/mol

The structure of this compound features a thioxanthone core, which is characterized by a fused ring system containing sulfur. This unique structure is responsible for its diverse biological activities.

Antimicrobial Properties

Research has demonstrated that thioxanthone derivatives exhibit significant antimicrobial activity. A study investigating various thioxanthones, including this compound, found that these compounds can act as efflux pump inhibitors in bacteria. This property enhances their effectiveness against antibiotic-resistant strains by preventing the expulsion of antibiotics from bacterial cells .

Table 1: Antimicrobial Activity of Thioxanthones

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. faecalis |

|---|---|---|

| This compound | Not specified | Not specified |

| Aminated derivative (Compound 2) | 83 | 34 |

| Sulfamide derivative (Compound 12) | Active at 50 | Active at 34 |

The minimum inhibitory concentrations (MIC) indicate the effectiveness of these compounds against various bacterial strains. The specific activity of this compound was not detailed in the studies but suggests potential for further exploration.

Cytotoxicity Studies

Cytotoxicity assessments have shown that some thioxanthone derivatives can modulate P-glycoprotein (P-gp) expression and activity in human cell lines such as Caco-2 cells. These studies indicate that certain derivatives maintain low cytotoxicity while effectively enhancing drug absorption by inhibiting P-gp .

Table 2: Cytotoxicity of Thioxanthone Derivatives

| Compound | Cytotoxic Concentration (µM) | P-gp Modulation Effect |

|---|---|---|

| This compound | Not specified | Not specified |

| Compound 12 | >20 | Significant reduction |

| Compound 14 | >20 | No significant change |

The mechanism by which thioxanthones exert their biological effects includes:

- Inhibition of Efflux Pumps : Thioxanthones can inhibit bacterial efflux pumps, enhancing the efficacy of co-administered antibiotics.

- Cytotoxic Effects on Cancer Cells : Some derivatives have shown promise in inducing apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

- Modulation of Drug Transporters : Thioxanthones can interact with drug transporters like P-gp, influencing drug bioavailability and resistance mechanisms.

Case Studies and Research Findings

- Efflux Pump Inhibition : A library of thioxanthones was synthesized and tested for their ability to inhibit efflux pumps in Escherichia coli and Staphylococcus aureus. The results indicated that several compounds significantly reduced the activity of these pumps, suggesting a potential therapeutic application in combating multidrug-resistant infections .

- Anticancer Activity : In vitro studies have demonstrated that thioxanthone derivatives can inhibit the growth of various cancer cell lines. The mechanisms involved include induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents .

Q & A

Q. Basic: What synthetic methods are effective for preparing 3,6-dimethyl-9H-thioxanthen-9-one, and how do reaction conditions influence yield?

A common approach involves cyclization of substituted phenylthio precursors. For example, 2-chloro-6-(4-methoxyphenylthio)-benzonitrile undergoes cyclization in a one-pot, two-step reaction to yield derivatives like 1-chloro-7-methoxy-9H-thioxanthen-9-one with ~60% efficiency . Optimizing stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (typically 80–120°C) is critical. Catalytic methods using Lewis acids (e.g., AlCl₃) or iodine-mediated protocols may enhance regioselectivity .

Q. Advanced: How can 3D-QSAR models (e.g., CoMFA) correlate structural modifications of thioxanthenone derivatives with antitumor activity?

Comparative Molecular Field Analysis (CoMFA) of 32 thioxanthenone derivatives revealed that steric/electrostatic fields and hydrophobicity (log P) account for 84% of variance in pancreatic ductal adenocarcinoma (Panc03) inhibition. Substituents like dialkylamino groups at position 1 enhance activity by optimizing steric bulk and charge distribution near the carbonyl oxygen . A lattice spacing of 1 Å in CoMFA grids improved predictive accuracy compared to 2 Å, highlighting sensitivity to molecular alignment .

Q. Advanced: What mechanistic insights into the phosphorescent triplet state of thioxanthenones can be derived from ODMR spectroscopy?

Optically Detected Magnetic Resonance (ODMR) at 1.4 K revealed that the z sublevel of 9H-thioxanthen-9-one dominates vibronic transitions due to spin-orbit coupling with sulfur. Non-totally symmetric vibrations (e.g., bending modes) mediate intersystem crossing (ISC) between ¹nπ* and ³ππ* states. The sulfur atom’s presence increases ISC efficiency by 30% compared to oxygen analogs, critical for photodynamic therapy applications .

Q. Basic: How is the molecular structure of thioxanthenone derivatives validated, and what intermolecular interactions stabilize their crystal packing?

X-ray crystallography of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-pyrazol-3-one confirmed intramolecular N–H···S hydrogen bonding (3.284 Å) and planar thioxanthene rings. Intermolecular N–H···O=C interactions (2.849–2.939 Å) form layered networks, influencing solubility and melting points .

Q. Advanced: How do substituent position and electronic effects modulate thioxanthenone bioactivity?

Electron-donating groups (e.g., –OCH₃ at position 7) enhance acetylcholinesterase inhibition by increasing electron density at the carbonyl oxygen, as shown in fluorescence polarization assays . Conversely, electron-withdrawing groups (e.g., –Cl at position 1) improve antitumor activity by stabilizing charge-transfer interactions with DNA . Positional isomers (e.g., 2- vs. 4-isopropyl) exhibit 2-fold differences in IC₅₀ due to steric hindrance in receptor binding .

Q. Basic: What safety protocols are recommended for handling thioxanthenone derivatives in laboratory settings?

Personal protective equipment (PPE) must include nitrile gloves (tested for permeability), face shields, and EN 166-certified goggles. Engineering controls (fume hoods with ≥100 ft/min airflow) are mandatory due to potential respiratory sensitization. Waste must be neutralized with 10% NaOH before disposal .

Q. Advanced: What strategies improve isotopic labeling efficiency for thioxanthenones in tracer studies?

Carboxyl-¹⁴C labeling of 1-fluoro-4-methyl-9H-thioxanthen-9-one was achieved via Friedel-Crafts acylation using ¹⁴C-acetic anhydride, yielding 98% radiochemical purity. Microwave-assisted synthesis reduced reaction time from 24 h to 2 h .

Q. Basic: Which analytical techniques are optimal for quantifying thioxanthenone derivatives in complex matrices?

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (λ = 254 nm) resolves positional isomers within 15 min. LC-MS/MS (ESI+) using [M+H]⁺ ions (e.g., m/z 225.08 for 3,6-dimethyl derivatives) provides sub-ppb detection limits .

Q. Advanced: How do computational methods (e.g., PM3, AM1) predict thioxanthenone geometry and reactivity?

Semiempirical PM3 optimization of hycanthone derivatives revealed trigonal-pyramidal geometry at N(1), contradicting X-ray planar configurations. AM1-derived atomic charges better predicted electrostatic contributions in CoMFA models than ab initio methods .

Propiedades

IUPAC Name |

3,6-dimethylthioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS/c1-9-3-5-11-13(7-9)17-14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBPQDYQXILVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(S2)C=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.